molecular formula C10H12N2 B2432153 2-[(Dimethylamino)methyl]benzonitrile CAS No. 53369-76-9

2-[(Dimethylamino)methyl]benzonitrile

Cat. No.: B2432153
CAS No.: 53369-76-9
M. Wt: 160.22
InChI Key: LCBWEMRQKBKAEN-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]benzonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of benzonitrile, featuring a dimethylamino group attached to the benzene ring via a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Dimethylamino)methyl]benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with formaldehyde and dimethylamine under acidic conditions. The reaction typically proceeds as follows:

  • Benzonitrile is mixed with formaldehyde and dimethylamine.
  • The mixture is heated under reflux in the presence of an acid catalyst, such as hydrochloric acid.
  • The reaction mixture is then cooled, and the product is extracted and purified.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-[(Dimethylamino)methyl]benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in the study of enzyme interactions and protein labeling.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also engage in interactions with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound without the dimethylamino group.

    4-[(Dimethylamino)methyl]benzonitrile: A positional isomer with the dimethylamino group at the para position.

    2-[(Methylamino)methyl]benzonitrile: A derivative with a methylamino group instead of a dimethylamino group.

Uniqueness

2-[(Dimethylamino)methyl]benzonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(dimethylamino)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBWEMRQKBKAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53369-76-9
Record name 2-[(DIMETHYLAMINO)METHYL]BENZONITRILE
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